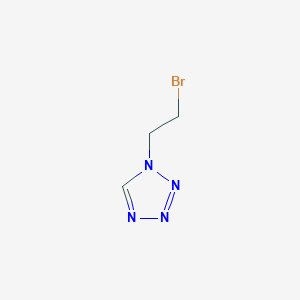
1H-Tetrazole, 1-(2-bromoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Tetrazole, 1-(2-bromoethyl)-: is a compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-bromoethyl)- can be synthesized through a one-pot four-component condensation reaction. This involves the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods: Industrial production methods for 1H-Tetrazole, 1-(2-bromoethyl)- are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield.
化学反応の分析
Types of Reactions: 1H-Tetrazole, 1-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Cycloaddition Reactions: The tetrazole ring can participate in 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, which can replace the bromo group to form azide derivatives.
Cycloaddition Reactions: Reagents such as nitriles and sodium azide are used under neutral conditions and microwave heating.
Major Products Formed:
Substitution Reactions: Azide derivatives.
Cycloaddition Reactions: Various tetrazole derivatives.
科学的研究の応用
1H-Tetrazole, 1-(2-bromoethyl)- has diverse applications in scientific research:
作用機序
The mechanism of action of 1H-Tetrazole, 1-(2-bromoethyl)- involves its ability to participate in various chemical reactions due to the presence of the tetrazole ring and the bromoethyl group. The tetrazole ring can stabilize negative charges through electron delocalization, making it a versatile intermediate in organic synthesis . The bromoethyl group allows for further functionalization through substitution reactions .
類似化合物との比較
1H-Tetrazole: The parent compound with a similar tetrazole ring structure.
2H-Tetrazole: An isomer of 1H-Tetrazole with different tautomeric forms.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, such as 5-(benzylsulfanyl)-1H-tetrazole.
Uniqueness: 1H-Tetrazole, 1-(2-bromoethyl)- is unique due to the presence of the bromoethyl group, which allows for specific substitution reactions and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
特性
CAS番号 |
606149-13-7 |
|---|---|
分子式 |
C3H5BrN4 |
分子量 |
177.00 g/mol |
IUPAC名 |
1-(2-bromoethyl)tetrazole |
InChI |
InChI=1S/C3H5BrN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
InChIキー |
LAEVVSWHUPCDKL-UHFFFAOYSA-N |
正規SMILES |
C1=NN=NN1CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


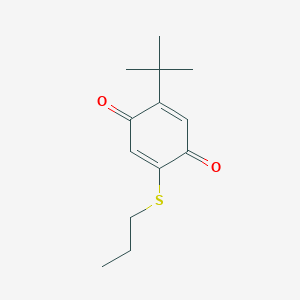
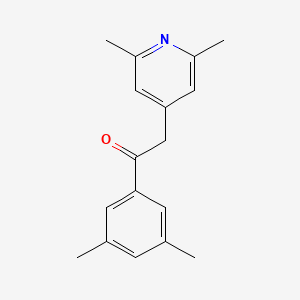
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

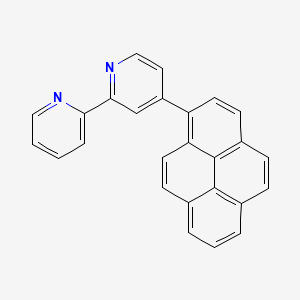
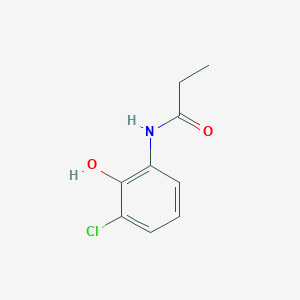

![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
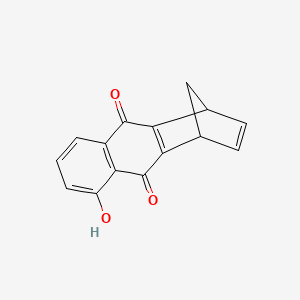
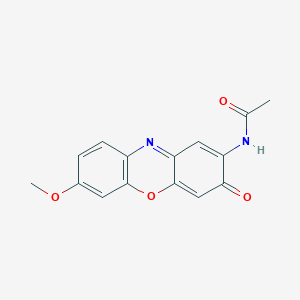
![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)
